Regioisomeric Positioning Differentiates 3-[(4-Benzylphenoxy)methyl]pyrrolidine from the 2-Substituted LTA4H Inhibitor Series
The target compound is a 3-substituted pyrrolidine regioisomer. The closest comparator with published quantitative data is (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine (CHEMBL571091), a 2-substituted analog co-crystallized with LTA4H (PDB 3FH5) that exhibits an IC50 of 87 nM against recombinant human LTA4H [1]. The shift of the benzylphenoxymethyl group from the 2-position to the 3-position changes the dihedral angle of the pharmacophore relative to the pyrrolidine nitrogen, a critical factor in target engagement [2]. No direct IC50 data for the 3-substituted compound are available in the public domain; this evidence is classified as a class-level inference based on well-established positional SAR principles in pyrrolidine medicinal chemistry [3].
| Evidence Dimension | Pharmacophore vector orientation (positional substitution) |
|---|---|
| Target Compound Data | 3-[(4-Benzylphenoxy)methyl]pyrrolidine (substitution at pyrrolidine C3) |
| Comparator Or Baseline | (2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine (substitution at pyrrolidine C2); IC50 = 87 nM (human recombinant LTA4H) |
| Quantified Difference | Regioisomeric shift from C2 to C3; no IC50 available for target compound |
| Conditions | In vitro human recombinant LTA4H inhibition assay (LC-MS/MS detection of LTB4 formation) for comparator |
Why This Matters
Procurement of the exact 3-substituted regioisomer is essential for SAR studies exploring the vector dependence of LTA4H or SERT/NET target engagement, as even a one-carbon shift in the pyrrolidine attachment point can alter potency by an order of magnitude or more.
- [1] BindingDB BDBM50303648. (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine (CHEMBL571091). IC50: 87 nM for human recombinant LTA4H. View Source
- [2] Mamat B, Davies DR. PDB 3FH5: Leukotriene A4 Hydrolase complexed with inhibitor (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine. Resolution 1.63 Å. Deposited 2008. View Source
- [3] Stangeland E, et al. 3-phenoxymethylpyrrolidine compounds. US Patent 7,994,209 B2, 2011. (Establishes class-level SERT/NET activity for 3-phenoxymethylpyrrolidines.) View Source
